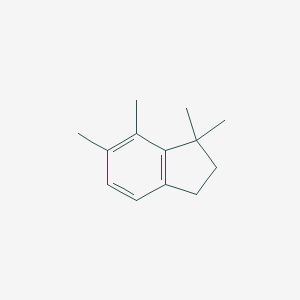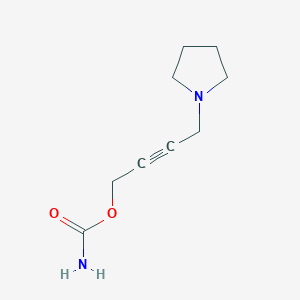
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate, also known as PBMC, is a synthetic compound that has been widely used in scientific research for its unique properties. PBMC is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Wirkmechanismus
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate binds irreversibly to acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in increased cholinergic activity and can lead to enhanced cognitive function and improved muscle control. 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has also been shown to have neuroprotective effects, possibly due to its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors.
Biochemische Und Physiologische Effekte
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has been shown to have a number of biochemical and physiological effects. In addition to its potent inhibition of acetylcholinesterase, 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has been shown to increase the release of acetylcholine and to enhance the activity of choline acetyltransferase, the enzyme responsible for synthesizing acetylcholine. 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has also been shown to increase the activity of NMDA receptors and to decrease the activity of gamma-aminobutyric acid (GABA) receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is its potency as an acetylcholinesterase inhibitor. This allows for the study of cholinergic pathways at lower concentrations than would be possible with other inhibitors. 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is also relatively stable and can be stored for long periods of time. However, 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is not selective for acetylcholinesterase and can also inhibit other enzymes, such as butyrylcholinesterase. Additionally, 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is not water-soluble and must be dissolved in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate. One area of interest is the development of more selective acetylcholinesterase inhibitors that can target specific isoforms of the enzyme. Another area of interest is the study of the neuroprotective effects of 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate and its potential use in the treatment of neurological diseases. Additionally, 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate could be used to investigate the role of acetylcholine in other physiological processes, such as cardiovascular function and immune system regulation.
Synthesemethoden
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is synthesized through a multi-step process that involves the reaction of 4-pyrrolidinone with propargyl bromide, followed by the reaction of the resulting compound with carbonyldiimidazole and then ammonium carbonate. The final product is obtained through crystallization. This synthesis method has been optimized to produce high yields of pure 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate.
Wissenschaftliche Forschungsanwendungen
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has been extensively used in scientific research, particularly in the field of neuroscience. Its potent inhibition of acetylcholinesterase has been utilized to study the role of acetylcholine in various physiological processes, such as memory and learning. 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has also been used to study the effects of acetylcholine in neuromuscular junctions and to investigate the pathophysiology of diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
16160-66-0 |
|---|---|
Produktname |
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate |
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
4-pyrrolidin-1-ylbut-2-ynyl carbamate |
InChI |
InChI=1S/C9H14N2O2/c10-9(12)13-8-4-3-7-11-5-1-2-6-11/h1-2,5-8H2,(H2,10,12) |
InChI-Schlüssel |
LLNAEUTZECOHOM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCOC(=O)N |
Kanonische SMILES |
C1CCN(C1)CC#CCOC(=O)N |
Andere CAS-Nummern |
16160-66-0 |
Synonyme |
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



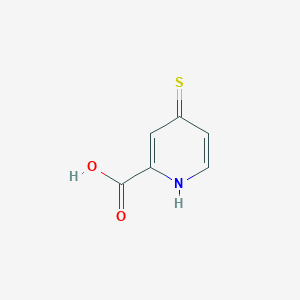
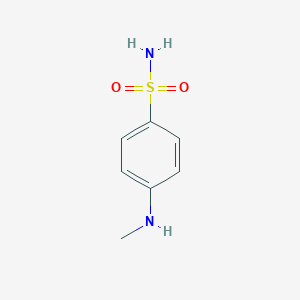
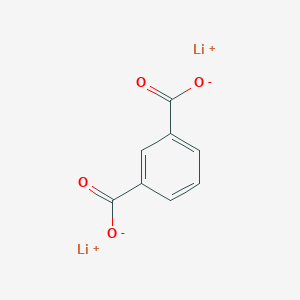
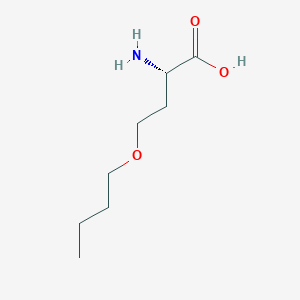
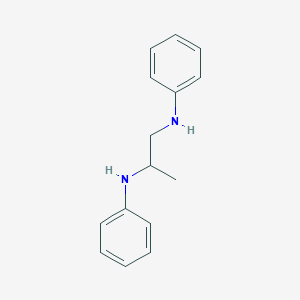
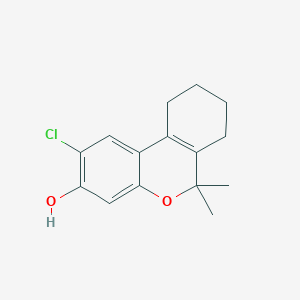
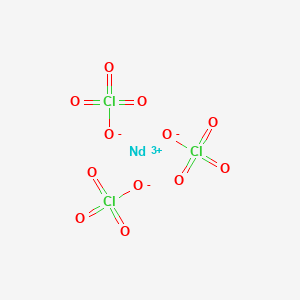

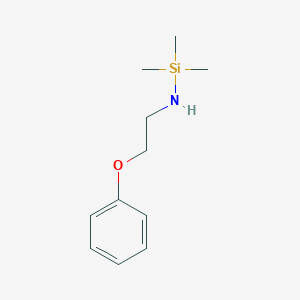


![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)

